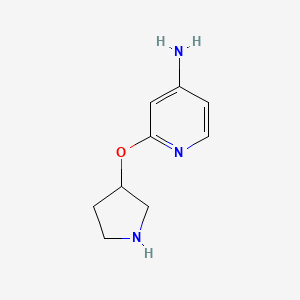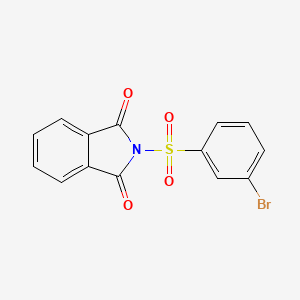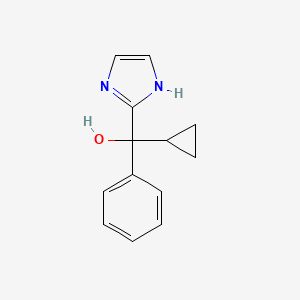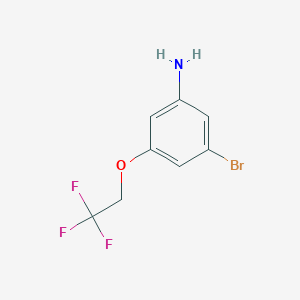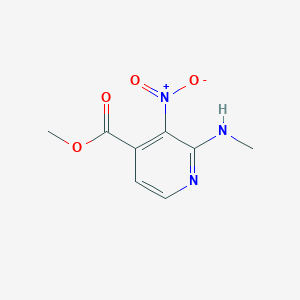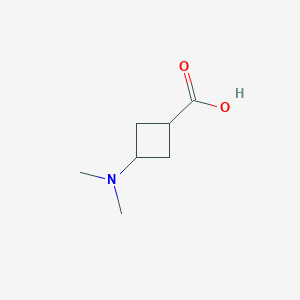
3-(Dimethylamino)cyclobutane-1-carboxylic acid
Descripción general
Descripción
“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1628252-12-9 . It has a molecular weight of 143.19 . The IUPAC name for this compound is 3-(dimethylamino)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-(Dimethylamino)cyclobutane-1-carboxylic acid” is 1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 3-(Dimethylamino)cyclobutane-1-carboxylic acid is explored for its potential as a building block in drug design and synthesis . Its unique structure could be utilized in the creation of novel compounds with therapeutic properties.
Biochemistry
Biochemists study this compound for its reactivity and interaction with biological molecules. It may serve as an analog or inhibitor in enzymatic reactions, helping to elucidate biochemical pathways or as a tool in the study of metabolic processes .
Materials Science
The applications in materials science include the development of new polymeric materials. The cyclobutane ring in 3-(Dimethylamino)cyclobutane-1-carboxylic acid can impart rigidity and stability to polymers, which is valuable in creating materials with specific mechanical properties .
Organic Synthesis
This compound is valuable in organic synthesis as a precursor or intermediate. Its incorporation into larger organic frameworks can lead to the synthesis of complex molecules with potential applications in various chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of 3-(Dimethylamino)cyclobutane-1-carboxylic acid could be used as standards or reagents in chromatography and spectroscopy for the quantification and identification of substances .
Environmental Science
Environmental scientists might investigate the breakdown products of 3-(Dimethylamino)cyclobutane-1-carboxylic acid to understand its environmental fate and impact. It could also be used in the study of environmental contaminants and their remediation .
Agriculture
In agriculture, research may focus on the use of 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a precursor for agrochemicals. Its structural properties could lead to the development of new pesticides or plant growth regulators .
Safety and Hazards
Propiedades
IUPAC Name |
3-(dimethylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCMRHXYLTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)
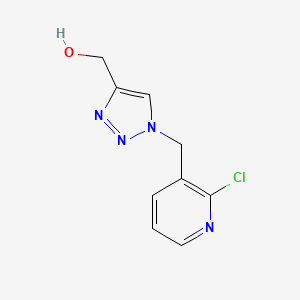
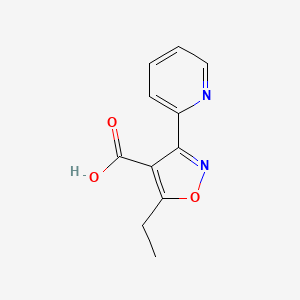
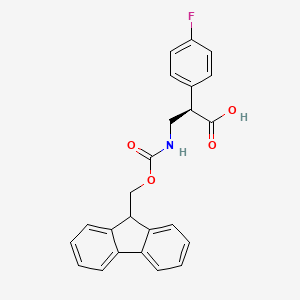
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
